N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide
Description
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide is a synthetic small molecule featuring a benzothiazole core substituted with methyl groups at positions 4 and 6. The pyrazole ring is functionalized with a methoxy group at position 3 and a methyl group at position 1. A unique structural element is the N-[(oxolan-2-yl)methyl] substituent, which introduces a tetrahydrofuran-derived moiety.
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-12-7-8-13(2)17-16(12)21-20(28-17)24(10-14-6-5-9-27-14)19(25)15-11-23(3)22-18(15)26-4/h7-8,11,14H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKPCAIFHRMBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=CN(N=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituents on the Benzothiazole Ring
Substituents on the Pyrazole N-Atom
Salt Form
- Target Compound : Free base.
- Analog from : Hydrochloride salt (improves aqueous solubility via ionization) .
Hypothesized Physicochemical and Pharmacokinetic Differences
Research Findings and Limitations
- : Directly highlights the impact of substituent variation on solubility and target engagement. The morpholine-propyl chain in the analog may confer stronger binding to proteins with polar active sites compared to the oxolane group .
- Gaps in Data: No comparative studies on potency, toxicity, or metabolic stability are available. Predictions rely on structural trends (e.g., methoxy vs. methyl, salt forms).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
